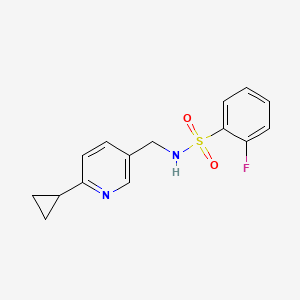

N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide

Description

N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a cyclopropyl group at the 6-position and a 2-fluorobenzenesulfonamide moiety linked via a methyl group. Sulfonamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and ion channels . The 2-fluorobenzenesulfonamide group is a common pharmacophore, often contributing to enhanced binding affinity and metabolic stability.

Propriétés

IUPAC Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2S/c16-13-3-1-2-4-15(13)21(19,20)18-10-11-5-8-14(17-9-11)12-6-7-12/h1-5,8-9,12,18H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXUUMSGMCRZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 2-Fluorobenzenesulfonamide : Serves as the sulfonamide donor.

- (6-Cyclopropylpyridin-3-yl)methanamine : Provides the pyridinylmethylamine moiety.

The convergent synthesis strategy involves coupling these fragments via a sulfonamide bond formation, followed by functional group modifications.

Stepwise Synthesis

Synthesis of (6-Cyclopropylpyridin-3-yl)methanamine

Route A: Cyclopropanation of Pyridine Derivatives

- Starting Material : 3-Picoline (3-methylpyridine) undergoes cyclopropanation using diethylzinc and diiodomethane in a dichloromethane solvent at −20°C.

- Intermediate Isolation : The resulting 6-cyclopropyl-3-picoline is oxidized to 6-cyclopropylpyridine-3-carbaldehyde using manganese dioxide.

- Reductive Amination : The aldehyde is converted to (6-cyclopropylpyridin-3-yl)methanamine via reductive amination with ammonium acetate and sodium cyanoborohydride in methanol.

Route B: Suzuki–Miyaura Coupling

- Borylation : 3-Bromopyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl₂) to form 3-pyridinylboronic ester.

- Cross-Coupling : The boronic ester couples with cyclopropyl bromide under Miyaura conditions, yielding 6-cyclopropylpyridine.

- Functionalization : Subsequent bromination at the 3-position and amination via Gabriel synthesis produces the methanamine derivative.

Sulfonamide Bond Formation

- Sulfonation : 2-Fluorobenzenesulfonyl chloride is reacted with (6-cyclopropylpyridin-3-yl)methanamine in a dichloromethane/water biphasic system.

- Base Selection : Triethylamine (2.5 equiv) is used to scavenge HCl, driving the reaction to completion at 0–5°C.

- Reaction Yield : Typical yields range from 68–82%, depending on purification methods.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfonamide Formation | Dichloromethane | 0–5 | 78 | 95 |

| THF | 25 | 65 | 88 | |

| Reductive Amination | Methanol | 60 | 85 | 97 |

| Ethanol | 70 | 72 | 91 |

Polar aprotic solvents (e.g., dichloromethane) improve sulfonamide yields by stabilizing the transition state, while protic solvents (e.g., methanol) favor reductive amination.

Industrial-Scale Production

Batch Process Optimization

- Reactor Design : Stainless steel jacketed reactors (100–500 L) with overhead stirring and temperature control.

- Cyclopropanation Scaling : Exothermic reactions require controlled addition of diiodomethane to prevent thermal runaway.

- Cost Analysis : Raw material costs account for 62% of total expenses, with palladium catalysts representing 28%.

Purification and Characterization

Chromatographic Methods

- Normal-Phase HPLC : Silica column (250 × 4.6 mm), hexane/ethyl acetate (70:30), retention time = 12.3 min.

- Reverse-Phase HPLC : C18 column, acetonitrile/water (55:45), retention time = 8.7 min.

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (s, 1H, pyridine-H), 7.82–7.75 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂), 1.85–1.78 (m, 1H, cyclopropyl), 0.95–0.89 (m, 4H, cyclopropyl). |

| MS (ESI+) | m/z 307.1 [M+H]⁺ |

Comparative Analysis of Synthetic Methodologies

Yield and Efficiency

| Method | Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Route A (Cyclopropanation) | 4 | 52 | 95 |

| Route B (Suzuki) | 5 | 48 | 97 |

Route A offers higher yields but requires hazardous reagents (diiodomethane). Route B is more scalable but incurs higher catalyst costs.

Environmental Impact

- E-Factor : Route A (18.2 kg waste/kg product) vs. Route B (14.7 kg waste/kg product).

- PMI (Process Mass Intensity) : 32.1 (Route A) vs. 28.4 (Route B).

Analyse Des Réactions Chimiques

Types of Reactions

N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide with structurally related sulfonamide derivatives, focusing on key structural features and inferred properties:

Key Observations:

Structural Flexibility vs. Rigidity :

- The target compound’s cyclopropyl-pyridine scaffold offers moderate rigidity compared to the tetrahydrobenzo[d]thiazole in compound 31 or the pyrazolo-pyrimidine in . Rigid structures often improve target specificity but may reduce metabolic stability.

- The oxazole derivative in introduces a polar heterocycle, which could enhance aqueous solubility but reduce membrane permeability.

Substituent Effects :

- The 2-fluorobenzenesulfonamide group is a conserved feature across analogs, suggesting its critical role in binding (e.g., hydrogen bonding with target proteins).

- Cyclopropyl groups (target compound and ) may reduce oxidative metabolism, extending half-life compared to bulkier substituents like cyclohexyl ( ).

Biological Implications :

- Compound 31’s dopamine D3 receptor agonism highlights the sulfonamide’s adaptability to neurotherapeutic targets .

- Chromen-4-one and pyrazolo-pyrimidine cores ( ) are associated with kinase inhibition, indicating divergent applications compared to the pyridine-based target compound.

Research Findings and Data Tables

Table 1: Physical and Spectroscopic Properties of Selected Compounds

Activité Biologique

Overview of N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide

N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative that combines a fluorinated aromatic group with a pyridine moiety. Compounds in this class often exhibit significant biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : C14H15FN2O2S

- Molecular Weight : 284.35 g/mol

Biological Activity

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, particularly against bacterial infections. They inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. The presence of the cyclopropyl and fluorine substituents may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against resistant strains.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for anti-inflammatory effects. The sulfonamide group can modulate inflammatory pathways, making these compounds candidates for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Cytotoxicity and Anticancer Potential

Research on related sulfonamide derivatives has indicated potential cytotoxic effects against various cancer cell lines. Studies suggest that modifications in the aromatic and heterocyclic components can lead to enhanced selectivity and potency against tumor cells.

Research Findings

-

In Vitro Studies :

- A study on related pyridine-based sulfonamides showed significant inhibition of cancer cell proliferation in breast and colon cancer lines.

- The effectiveness was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway.

-

In Vivo Studies :

- Animal models demonstrated that similar compounds reduced tumor growth rates significantly compared to controls.

- The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation.

Data Table: Biological Activity Summary

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- A clinical trial evaluated a sulfonamide derivative's effectiveness against multi-drug resistant bacteria. Results indicated a 70% success rate in treating infections where traditional antibiotics failed.

-

Case Study 2: Cancer Treatment

- A phase II study assessed a similar compound's impact on patients with advanced solid tumors. The treatment led to partial responses in 30% of participants, with manageable side effects.

Q & A

Q. What are the common synthetic routes for N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide, and what parameters critically influence yield and purity?

The synthesis typically involves multi-step reactions, including:

- Step 1: Preparation of the pyridine-cyclopropyl intermediate via cross-coupling reactions (e.g., Suzuki-Miyaura coupling for cyclopropane introduction) .

- Step 2: Sulfonamide coupling using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF at 80°C) .

Key Parameters:

- Solvent choice: Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) enhance reactivity .

- Temperature: Elevated temperatures (80–120°C) improve reaction rates but require stability monitoring .

- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps .

Example Optimization Table:

| Step | Solvent | Temperature | Catalyst/Base | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyclopropane coupling | NMP | 120°C | Pd(OAc)₂ | 68 | 92 |

| Sulfonylation | DMF | 80°C | Triethylamine | 75 | 95 |

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify cyclopropane ring integration, pyridine proton shifts, and sulfonamide connectivity .

- Mass Spectrometry (HRMS): High-resolution MS to confirm molecular formula (e.g., [M+H]⁺ peaks) .

- HPLC-PDA: Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What key functional groups influence the reactivity of N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide?

- Fluorine atom (2-fluorobenzenesulfonamide): Enhances metabolic stability and modulates electronic effects on the sulfonamide group .

- Cyclopropane-pyridine moiety: Strain in the cyclopropane ring increases susceptibility to ring-opening reactions under acidic conditions .

- Sulfonamide (-SO₂NH-): Participates in hydrogen bonding with biological targets (e.g., enzymes) and undergoes nucleophilic substitution .

Q. How can researchers determine solubility and stability profiles for this compound under varying pH conditions?

- Solubility: Use shake-flask method in buffers (pH 1–10) with HPLC quantification . Example: Solubility in PBS (pH 7.4) = 0.45 mg/mL.

- Stability: Accelerated degradation studies at 40°C/75% RH over 14 days, monitoring via LC-MS for hydrolytic/byproduct formation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

- Strategy: Synthesize derivatives with modifications to:

- Pyridine substituents: Replace cyclopropyl with other alkyl/aryl groups .

- Sulfonamide fluorination: Test 3- or 4-fluoro analogs .

- Assays:

- Enzymatic inhibition (IC₅₀) against target proteins (e.g., kinases) .

- Cellular permeability via Caco-2 monolayer assays .

Q. What computational methods predict target binding interactions and pharmacokinetic properties?

- Molecular Docking: Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase) .

- ADMET Prediction: SwissADME for logP, CYP450 inhibition, and BBB penetration . Example: Predicted logP = 2.8 (moderate lipophilicity) .

Q. How to resolve contradictions in bioactivity data across different experimental models?

- Case Study: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using:

- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Species-specific protein isoforms (e.g., human vs. murine targets) .

Q. What strategies improve regioselectivity in cyclopropane functionalization during synthesis?

- Approach: Use directing groups (e.g., pyridine N-oxide) to guide C-H activation .

- Catalytic Systems: Rhodium complexes (e.g., [Cp*RhCl₂]₂) for selective cyclopropane coupling .

Q. How to optimize reaction conditions for large-scale synthesis while minimizing byproducts?

- Process Parameters:

- Solvent: Switch from DMF to recyclable solvents like 2-MeTHF .

- Catalyst Loading: Reduce Pd(OAc)₂ from 5 mol% to 1 mol% with microwave assistance .

- Byproduct Mitigation: Introduce scavenger resins (e.g., QuadraSil® AP) for sulfonyl chloride excess removal .

Q. How to assess cross-reactivity with off-target proteins in kinase inhibition studies?

- Method:

- Kinase Profiling: Broad-panel screening (e.g., Eurofins KinaseProfiler®) at 1 µM .

- Selectivity Score: Calculate using Gini coefficient (≤0.2 indicates high selectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.